N-(1,3-benzodioxol-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is 352.14230712 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds provides insights into methodologies that could be relevant to the compound . For example, studies have shown the synthesis of novel compounds with potential as anti-inflammatory and analgesic agents, highlighting techniques that could be applied to synthesize and study the biological activities of similar compounds like N-1,3-benzodioxol-5-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Activity Prediction
Virtual Screening and Bioactivity Studies : The application of virtual screening and biochemical assays in identifying compounds targeting specific receptors offers a framework for predicting the pharmacological activities of new compounds. Research in this domain has led to the discovery of compounds with significant bioactivity, suggesting a pathway for assessing the biological functions of N-1,3-benzodioxol-5-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide through similar methodologies (Wang et al., 2011).
Antioxidant Activity
Synthesis and Evaluation of Antioxidant Activity : The development of compounds with antioxidant properties is a significant area of research. Studies on the synthesis of pyrrolidine derivatives and their antioxidant activity evaluation provide insights into potential antioxidant applications of related compounds. Such research methodologies could be applied to assess the antioxidant capabilities of N-1,3-benzodioxol-5-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, highlighting its potential utility in combating oxidative stress (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Interaction Studies
Investigation of Molecular Interactions : Understanding the molecular interactions of chemical compounds with biological receptors is crucial for drug development. Research on the interaction mechanisms of analogous compounds can provide foundational knowledge for exploring how N-1,3-benzodioxol-5-yl-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide might interact with specific targets, contributing to the design of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-4-3-5-16(13(12)2)22-10-14(8-19(22)23)20(24)21-15-6-7-17-18(9-15)26-11-25-17/h3-7,9,14H,8,10-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNNKPOVVXKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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